molecular formula C16H16N2O2S2 B12120093 2,2'-Dithiobis(N-phenylacetamide) CAS No. 3095-79-2

2,2'-Dithiobis(N-phenylacetamide)

Katalognummer: B12120093
CAS-Nummer: 3095-79-2
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: NDAWAPCWGLWEGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Dithiobis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two phenylacetamide groups linked by a disulfide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-phenylacetamide) typically involves the reaction of N-phenylacetamide with a disulfide-forming reagent. One common method is the reaction of N-phenylacetamide with sulfur dichloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired disulfide compound.

Industrial Production Methods

Industrial production methods for 2,2’-Dithiobis(N-phenylacetamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Dithiobis(N-phenylacetamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The phenylacetamide groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenylacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-Dithiobis(N-phenylacetamide) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.

    Biology: The compound is used in the study of redox biology and the role of disulfide bonds in protein structure and function.

    Industry: The compound is used in the production of polymers and other materials that require disulfide linkages.

Wirkmechanismus

The mechanism of action of 2,2’-Dithiobis(N-phenylacetamide) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the protein’s function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.

    2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of phenylacetamide groups.

    2,2’-Dithiobis(benzamide): Similar structure but with benzamide groups instead of phenylacetamide groups.

Uniqueness

2,2’-Dithiobis(N-phenylacetamide) is unique due to its specific combination of phenylacetamide groups and a disulfide bond. This structure imparts distinct chemical properties, making it useful in various applications, particularly in the study of disulfide bond formation and cleavage in biological systems.

Eigenschaften

CAS-Nummer

3095-79-2

Molekularformel

C16H16N2O2S2

Molekulargewicht

332.4 g/mol

IUPAC-Name

2-[(2-anilino-2-oxoethyl)disulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H16N2O2S2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI-Schlüssel

NDAWAPCWGLWEGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.